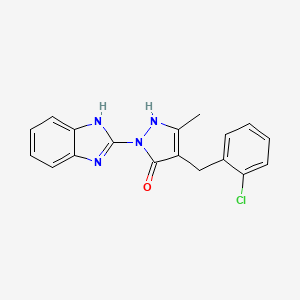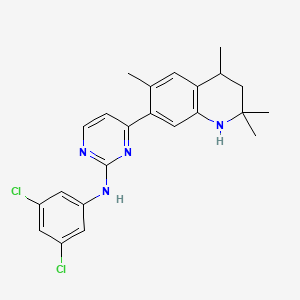
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Chlorination: The final step involves the chlorination of the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with a carboxyl group, while substitution could result in various quinoline derivatives with different functional groups.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquinoline: Known for its antimalarial properties.
Acetylquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C17H22ClNO2 |
|---|---|
分子量 |
307.8 g/mol |
IUPAC 名称 |
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C17H22ClNO2/c1-10-6-14-11(2)8-17(4,5)19(16(21)9-18)15(14)7-13(10)12(3)20/h6-7,11H,8-9H2,1-5H3 |
InChI 键 |
UKHRIUHJQJCLFD-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)CCl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-bis[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]ethanediamide](/img/structure/B11047340.png)
![4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide](/img/structure/B11047341.png)
![4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11047345.png)
![N-(4-methylphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047350.png)

![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11047371.png)

![1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11047387.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11047391.png)

![4-cyclohexyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11047404.png)
![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)
![4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11047413.png)
![Dimethyl 5-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11047421.png)